N-乙酰-4-S-半胱胺基苯酚

描述

Synthesis Analysis

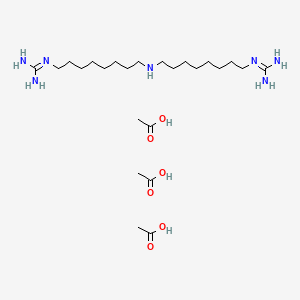

The synthesis of N-Acetyl-4-S-cysteaminylphenol involves the reaction of phenol with NH2CH2CH2S+ cation in HBr solution, followed by preparative thin-layer chromatography to separate the desired compound. Subsequent acetylation with acetic anhydride in pyridine and O-deacetylation with NH3 in methanol yield N-Acetyl-4-S-cysteaminylphenol with high radiochemical purity (Iwashina, Jimbow, & Wiebe, 1994). Analogues of N-Acetyl-4-S-cysteaminylphenol with increased lipophilicity have shown enhanced anti-melanoma activity, indicating the importance of the acyl portion in determining the compound's efficacy (Lant et al., 2001).

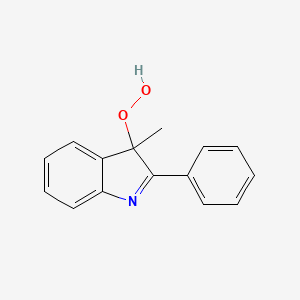

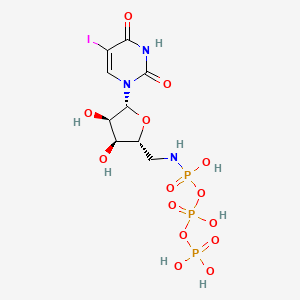

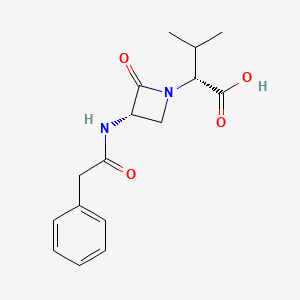

Molecular Structure Analysis

Molecular structure optimization and analyses, including crystal structure determination and spectroscopic characterization (e.g., FT-IR, 1H-NMR), provide insights into the molecule's geometry, stability, and reactivity. These studies help in understanding the interaction of N-Acetyl-4-S-cysteaminylphenol with biological targets and its potential as a therapeutic agent. For instance, density functional theory (DFT) studies can reveal the molecule's electronic properties and reactivity indices (Saeed et al., 2022).

Chemical Reactions and Properties

N-Acetyl-4-S-cysteaminylphenol's reactivity, particularly its ability to undergo oxidation and bind to protein targets, is central to its biological activity. Its antimelanoma effect is attributed to its oxidation to an o-quinone, which can alkylate cellular nucleophiles, interfering with cell growth and proliferation. The specificity of N-Acetyl-4-S-cysteaminylphenol to melanin-synthesizing cells, due to its interaction with melanin precursors and pathways, highlights its potential as a targeted therapy for melanoma (Parsons et al., 1991).

Physical Properties Analysis

Understanding the physical properties of N-Acetyl-4-S-cysteaminylphenol, including its solubility, stability, and phase behavior, is crucial for its formulation and application in medical treatments. These properties influence the compound's delivery, bioavailability, and therapeutic efficacy.

Chemical Properties Analysis

The chemical properties, such as pKa, reactivity with biomolecules, and redox potential, dictate N-Acetyl-4-S-cysteaminylphenol's mode of action at the cellular level. Its ability to undergo redox cycling and generate reactive oxygen species can further elucidate its antimelanoma and depigmenting activities, providing a basis for its application in treating melanoma and skin conditions like melasma (Jimbow, 1991).

科学研究应用

色素沉着过度疾病的治疗

NCAP已被用于治疗表皮色素沉着过度疾病,例如黄褐斑。 它作为酪氨酸酶的替代底物,酪氨酸酶是黑色素合成中至关重要的酶,从而调节皮肤色素沉着 .

抗黑色素瘤研究

由于其结构与酪氨酸相似,NCAP在黑色素合成细胞中具有特异性活性。 它已被研究用于其在抗黑色素瘤治疗中的潜力,显示出对积极产生真黑色素的黑色素细胞的选择性细胞毒性 .

用于化妆品的脱色剂

作为脱色剂,NCAP已被探索其在化妆品应用中的功效。 它可以帮助管理黄褐斑等疾病,通过减少黑色素浓度提供更均匀的肤色 .

对黑色素细胞的选择性细胞毒性

NCAP 对黑色素细胞表现出选择性细胞毒性作用,黑色素细胞是产生色素的细胞。 此特性特别适用于靶向皮肤毛囊区域的黑色素细胞,而不影响周围的角质形成细胞 .

黑色素合成抑制

NCAP 作为酪氨酸酶的底物,在暴露于酪氨酸酶后,会形成类似黑色素的色素。 这个过程可以用来抑制黑色素合成,这对治疗色素沉着疾病有益 .

化疗药物的开发

该化合物选择性积累在黑色素瘤细胞中的能力使其成为开发新型化疗药物的良好模型。 其通过黑色素合成代谢途径的作用为黑色素瘤治疗提供了靶向方法 .

改善肤色疾病

NCAP 可以调节皮肤色素沉着复杂机制中的各种过程,例如直接抑制黑色素生成酶和改变组成型色素沉着。 这使其成为治疗肤色疾病的潜在方法 .

提高药物制剂的水溶性

NCAP 的修饰形式增加了水溶性,表明其在药物制剂中的用途。 提高溶解度可以改善涉及 NCAP 的治疗的递送和功效 .

作用机制

- Role : It serves as an alternative substrate for tyrosinase, a key enzyme involved in melanin production .

- Resulting Changes : This o-quinone can alkylate cellular nucleophiles, interfering with cell growth and proliferation .

- The melanin synthesis process involves exporting structural proteins from the endoplasmic reticulum and fusing them with melanosome-specific regulatory glycoproteins in coated vesicles from the Golgi apparatus .

- NCAP’s depigmenting effect leads to:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

安全和危害

未来方向

属性

IUPAC Name |

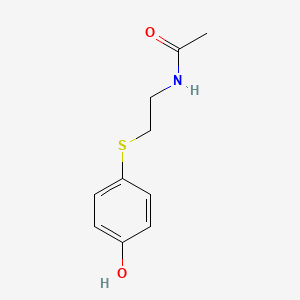

N-[2-(4-hydroxyphenyl)sulfanylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-8(12)11-6-7-14-10-4-2-9(13)3-5-10/h2-5,13H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPFDQAWKAWHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238473 | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91281-32-2 | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091281322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。